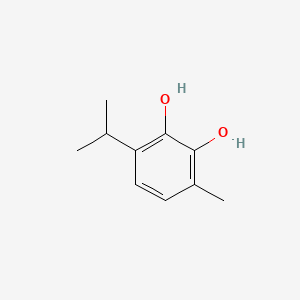

3-isopropyl-6-methylbenzene-1,2-diol

Description

Properties

IUPAC Name |

3-methyl-6-propan-2-ylbenzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h4-6,11-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUBXLHGANLIMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197652 |

Source

|

| Record name | Cymopyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-06-2 |

Source

|

| Record name | Thanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cymopyrocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC40567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cymopyrocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isopropyl-6-Methylcatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ISOPROPYL-6-METHYLPYROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93XFQ715UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biological activity and mechanism of 3-isopropyl-6-methylbenzene-1,2-diol

An In-Depth Technical Guide to the Biological Activity and Mechanism of 3-isopropyl-6-methylbenzene-1,2-diol (Thymohydroquinone)

Abstract

3-isopropyl-6-methylbenzene-1,2-diol, more commonly known as thymohydroquinone (THQ), is the reduced and highly active metabolite of thymoquinone (TQ), the principal bioactive constituent of Nigella sativa (black cumin) seeds. While much of the scientific literature focuses on thymoquinone, it is increasingly understood that its conversion to thymohydroquinone is critical to many of its pharmacological effects. This guide provides a comprehensive technical overview of THQ, delving into its dual-nature bioactivity, its multi-targeted mechanisms of action in oncology, and its significant antimicrobial and anti-inflammatory properties. By synthesizing data from foundational research, this document aims to equip researchers and drug development professionals with the in-depth knowledge required to explore the therapeutic potential of this potent natural compound.

Introduction: From Thymoquinone to its Active Metabolite

For centuries, Nigella sativa has been used in traditional medicine to treat a wide array of ailments.[1] Modern phytochemical research has identified thymoquinone (TQ) as the primary molecule responsible for these effects.[2] However, within the cellular environment, TQ undergoes a crucial metabolic reduction to form thymohydroquinone (THQ).[3][4] This hydroquinone derivative is not merely a byproduct but is, in many cases, a more potent bioactive agent than its parent quinone.[5][6]

THQ exhibits a fascinating duality, acting as a powerful antioxidant in certain contexts while promoting oxidative stress in others, a property that is particularly relevant to its selective anticancer activity.[5][7] Its biological profile is further characterized by broad-spectrum antimicrobial action and potent anti-inflammatory effects. This guide will deconstruct the known biological activities and molecular mechanisms of THQ, providing both foundational knowledge and practical experimental frameworks.

Chemical and Physical Properties

Understanding the fundamental properties of THQ is essential for its study and application. It is structurally a catechol, which underpins its potent radical-scavenging ability.

| Property | Value |

| IUPAC Name | 3-isopropyl-6-methylbenzene-1,2-diol |

| Synonyms | Thymohydroquinone (THQ), p-Cymene-2,3-diol, 3-Isopropyl-6-methylpyrocatechol |

| Molecular Formula | C₁₀H₁₄O₂ |

| Molecular Weight | 166.22 g/mol |

| CAS Number | 490-06-2 |

| Appearance | Solid |

Core Biological Activities and Mechanisms of Action

THQ's therapeutic potential stems from its ability to interact with multiple cellular targets and pathways. Its activity is pleiotropic, impacting oxidative stress, cell survival signaling, and microbial viability.

The Duality of Redox Modulation: Antioxidant vs. Pro-oxidant

The most striking feature of THQ is its ability to function as both an antioxidant and a pro-oxidant, a behavior dictated by the specific biochemical environment.

Antioxidant Mechanism: Thymohydroquinone is a significantly more potent free radical scavenger than its parent compound, thymoquinone.[3][4] This enhanced activity is attributed to the two hydroxyl groups on the benzene ring, which can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS). Within the cell, it is hypothesized that the mitochondrial respiratory chain can reduce TQ to THQ, thereby creating a powerful, localized antioxidant defense.[3][4] This direct scavenging activity protects cellular components like lipids, proteins, and DNA from oxidative damage, which is a key mechanism in its observed neuroprotective and hepatoprotective effects.[8]

Pro-oxidant Mechanism: Paradoxically, in the presence of transition metals such as copper (Cu²⁺) or chelated iron (Fe²⁺–EDTA), THQ can act as a pro-oxidant.[5][6] In this role, it participates in redox cycling, leading to the generation of superoxide radicals and subsequent oxidative damage. This effect has been demonstrated to induce damage to isolated plasmid DNA.[5][9] This pro-oxidant activity is believed to be a cornerstone of its anticancer effects, as cancer cells often have higher concentrations of transition metals and are more vulnerable to oxidative stress than healthy cells.

Multi-Targeted Anticancer Activity

THQ and its parent compound TQ exert anticancer effects through a multi-pronged attack on cancer cell biology, including the induction of apoptosis, inhibition of proliferation, and disruption of key survival pathways.[10][11]

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis). This is achieved by generating ROS, which triggers the intrinsic apoptotic pathway.[7][12] Key molecular events include the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[8] This shift disrupts mitochondrial membrane integrity, causing the release of cytochrome c and subsequent activation of executioner caspases like caspase-3 and caspase-9, ultimately leading to cell death.[8][10]

-

Inhibition of Pro-Survival Signaling Pathways: THQ interferes with signaling cascades that cancer cells exploit for uncontrolled growth and survival. It has been shown to suppress the NF-κB (Nuclear Factor kappa B) pathway, a master regulator of inflammation and cell survival.[7][13] By inhibiting NF-κB activation, THQ downregulates the expression of anti-apoptotic genes (e.g., Bcl-2, XIAP) and proliferative genes.[12][13] Additionally, it targets the PI3K/Akt pathway , another critical axis for cell growth and survival, further contributing to its anti-tumor effects.[7][11]

Protocol: MTT Cell Viability Assay (Anticancer Cytotoxicity)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of THQ in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of THQ. Include a vehicle control (medium with solvent) and an untreated control.

-

-

Incubation:

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

-

Measurement and Analysis:

-

Shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at ~570 nm.

-

Calculate cell viability as a percentage of the control and determine the IC₅₀ (the concentration of THQ that inhibits 50% of cell growth).

-

Conclusion and Future Directions

3-isopropyl-6-methylbenzene-1,2-diol (thymohydroquinone) is a potent and versatile bioactive molecule. As the primary reduced metabolite of thymoquinone, it is central to the pharmacological activities of Nigella sativa. Its defining characteristic is a dual redox capacity, enabling it to act as a powerful antioxidant or a context-dependent pro-oxidant. This duality underpins its multi-targeted anticancer mechanisms, which involve the induction of apoptosis and the suppression of critical cell survival pathways like NF-κB and PI3K/Akt. Furthermore, its demonstrated antimicrobial and anti-biofilm activities present promising avenues for combating infectious diseases.

For drug development professionals, THQ represents a compelling natural scaffold. Future research should focus on:

-

Pharmacokinetic Profiling: Directly assessing the pharmacokinetics and bioavailability of THQ itself, as most current data is derived from TQ administration. [7][12]2. Mechanism Elucidation: Further delineating the specific molecular targets responsible for its diverse biological effects.

-

Synergistic Studies: Investigating the potential of THQ in combination with conventional chemotherapeutic or antimicrobial agents to enhance efficacy and overcome resistance.

By continuing to explore the rich pharmacology of thymohydroquinone, the scientific community can unlock its full therapeutic potential, translating the wisdom of traditional medicine into evidence-based modern therapies.

References

- Fukuhara, K., et al. (2023). Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite. Journal of Agricultural and Food Chemistry.

- Khan, M. A., et al. (2017).

- ResearchGate. (n.d.). (PDF) Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite.

- BenchChem. (2025).

- Kruk, I., et al. (2000). Is thymoquinone an antioxidant? Journal of Physiology and Pharmacology, 51(4 Pt 2), 855-66.

- Chaieb, K., et al. (2011). Antibacterial activity of Thymoquinone, an active principle of Nigella sativa and its potency to prevent bacterial biofilm formation.

- Chemical and Pharmaceutical Bulletin. (n.d.). Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite.

- International Journal of Molecular Sciences. (2017).

- Darakhshan, S., et al. (2017). Therapeutic Potential and Pharmaceutical Development of Thymoquinone: A Multitargeted Molecule of Natural Origin. Frontiers in Pharmacology, 8, 656.

- Andrews University. (2015). Antimicrobial Activity of Thymoquinone.

- El-Kamali, H. H., & Mahjoub, S. A. (2009). Antimicrobial Thymohydroquinones of Moroccan Nigella Sativa Seeds Detected by Electron Spin Resonance. Jordan Journal of Biological Sciences, 2(1), 1-4.

- Gali-Muhtasib, H., et al. (2006). Thymoquinone: an emerging natural drug with a wide range of medical applications. Annals of the New York Academy of Sciences, 1095, 1-13.

- Ahmad, A., et al. (2019). Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects. Saudi Pharmaceutical Journal, 27(8), 1113-1126.

- ResearchGate. (n.d.). (PDF) Antimicrobial Action of Thymoquinone.

- MDPI. (2024).

- Sethi, G., et al. (2008). Targeting Nuclear Factor-κB Activation Pathway by Thymoquinone: Role in Suppression of Antiapoptotic Gene Products and Enhancement of Apoptosis. Molecular Cancer Research, 6(6), 1059-1070.

- Salem, M. L. (2021). Thymoquinone, as a Novel Therapeutic Candidate of Cancers. Pharmacological Reports, 73(2), 349-361.

- PLOS. (2025). Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study.

- DTIC. (2021). Toxicology Report No. S.0052729-18.

- MDPI. (2025). Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies.

- Google Patents. (2007). WO2009066060A2 - 4-substituted-6-isopropyl-benzene-1,3-diol compounds and their use.

- CymitQuimica. (n.d.). 3-Isopropyl-6-methylbenzene-1,2-diol.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Sigma-Aldrich. (n.d.). 3-Isopropyl-6-methylbenzene-1,2-diol | 490-06-2.

- PubChem. (n.d.). (1r,2r,3s,6s)-3-Isopropyl-6-methylcyclohexane-1,2-diol.

- ResearchGate. (n.d.). YL)BENZENE-1,3-DIOLS AS POTENTIAL HSP90 INHIBITORS.

- Sigma-Aldrich. (n.d.). 3-Isopropyl-6-methylbenzene-1,2-diol | 490-06-2.

- Sigma-Aldrich. (n.d.). 3-Isopropyl-6-methylbenzene-1,2-diol | 490-06-2.

- BLDpharm. (n.d.). 490-06-2|3-Isopropyl-6-methylbenzene-1,2-diol.

- Sigma-Aldrich. (n.d.). 3-Isopropyl-6-methylbenzene-1,2-diol | 490-06-2.

- PubMed. (2004). Anti-inflammatory effects of N1-benzyl-4-methylbenzene-1,2-diamine (JSH-21)

- NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Benzene.

- PubMed Central. (2026). Chemical Profiling, Molecular Docking, and Mechanistic Anticancer Activity of Pinus sylvestris Essential Oil in SH-SY5Y and U-87MG Cells.

- ResearchGate. (2025). (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies.

- Umweltbundesamt. (2021).

- MDPI. (2019). Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines.

- PubMed. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic Potential and Pharmaceutical Development of Thymoquinone: A Multitargeted Molecule of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Is thymoquinone an antioxidant? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite [jstage.jst.go.jp]

- 6. Antioxidant and Prooxidant Effects of Thymoquinone and Its Hydroquinone Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thymoquinone: an emerging natural drug with a wide range of medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thymoquinone (2-Isoprpyl-5-methyl-1, 4-benzoquinone) as a chemopreventive/anticancer agent: Chemistry and biological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer potential of Thymoquinone from Nigella sativa L.: An in-silico and cytotoxicity study | PLOS One [journals.plos.org]

- 12. Thymoquinone, as an anticancer molecule: from basic research to clinical investigation | Oncotarget [oncotarget.com]

- 13. aacrjournals.org [aacrjournals.org]

3-isopropyl-6-methylbenzene-1,2-diol molecular structure and weight

A Technical Guide to 3-isopropyl-6-methylbenzene-1,2-diol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-isopropyl-6-methylbenzene-1,2-diol, a substituted catechol derivative. Its structure, characterized by adjacent hydroxyl groups on a benzene ring, makes it a subject of interest for applications ranging from synthetic chemistry to pharmacology. This guide consolidates its core molecular properties, structural details, and key chemical data to support advanced research and development activities.

Molecular Structure and Identification

3-isopropyl-6-methylbenzene-1,2-diol is an aromatic organic compound. The core of the molecule is a benzene ring, which is substituted with four different functional groups: two hydroxyl (-OH) groups, an isopropyl (–CH(CH₃)₂) group, and a methyl (-CH₃) group. The defining feature is the ortho-disubstituted diol (catechol) arrangement, where the two hydroxyl groups are on adjacent carbon atoms (positions 1 and 2). This arrangement is critical to its chemical reactivity, particularly its ability to act as a bidentate ligand for metal ions and its susceptibility to oxidation.

The substitution pattern on the benzene ring is as follows:

-

Hydroxyl (-OH) groups at C1 and C2

-

Isopropyl group at C3

-

Methyl group at C6

This specific arrangement gives rise to its systematic IUPAC name and various synonyms.

Nomenclature & Identifiers:

-

Systematic Name: 3-isopropyl-6-methylbenzene-1,2-diol[1]

-

Common Synonyms: 3-isopropyl-6-methyl-1,2-benzenediol, 2,3-Dihydroxy-p-cymene, 3-Isopropyl-6-methylpyrocatechol[1]

-

CAS Number: 490-06-2[1]

-

Molecular Formula: C₁₀H₁₄O₂[1]

The relationship between the substituents on the aromatic ring dictates the molecule's steric and electronic properties, influencing its biological activity and synthetic utility.

Molecular Visualization

To clarify the structural arrangement, the following diagram illustrates the 2D structure of the molecule.

Caption: 2D molecular structure of 3-isopropyl-6-methylbenzene-1,2-diol.

Physicochemical Properties and Molecular Weight

The molecular weight and physical properties of a compound are fundamental for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.

Molecular Weight: The molecular formula C₁₀H₁₄O₂ leads to a molecular weight calculated as follows:

-

(10 x 12.011) + (14 x 1.008) + (2 x 15.999) = 120.11 + 14.112 + 31.998 = 166.22 g/mol

This value is consistent with data found in chemical supplier catalogs and databases.[2]

Summary of Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Weight | 166.22 g/mol | [2] |

| Molecular Formula | C₁₀H₁₄O₂ | [1] |

| Physical Form | Solid | [3] |

| Melting Point | 48 °C | [3] |

| Boiling Point | 267 °C at 760 mmHg | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Room temperature, under an inert atmosphere | [3] |

These properties indicate that the compound is a relatively low-melting solid at standard temperature and pressure, requiring storage under inert gas to prevent oxidation of the catechol moiety.

Synthesis and Characterization Workflow

The synthesis of substituted catechols like 3-isopropyl-6-methylbenzene-1,2-diol often involves the oxidation of a corresponding phenol. A plausible and logical synthetic pathway would start from the readily available precursor, thymol (2-isopropyl-5-methylphenol), which has the same carbon skeleton.

Conceptual Synthesis Workflow

The conversion of a phenol to a catechol requires the introduction of an adjacent hydroxyl group, a process known as hydroxylation. This can be achieved through various methods, such as oxidation followed by reduction or via electrophilic substitution reactions.

A generalized workflow for such a synthesis is outlined below. This workflow represents a logical progression from starting material to a fully characterized final product, ensuring scientific integrity at each stage.

Caption: A generalized workflow for the synthesis and validation of the target compound.

Protocol Justification (E-E-A-T)

-

Step 1: Hydroxylation: The choice of a hydroxylation method is critical. Using an oxidizing agent to form a quinone intermediate, followed by a selective reduction, is a common strategy. This two-step process provides better control over the reaction outcome compared to direct, and often aggressive, oxidation. The causality here is that direct oxidation can lead to ring-opening or over-oxidation, while the quinone pathway isolates the desired intermediate.

-

Step 2: Workup & Extraction: An aqueous workup is essential to remove inorganic salts and water-soluble byproducts. Subsequent extraction into an organic solvent isolates the crude product based on its differential solubility, a fundamental principle of purification.

-

Step 3: Purification: This is a self-validating step. Techniques like column chromatography separate the target compound from unreacted starting material and non-polar byproducts. Recrystallization further purifies the solid product based on solubility differences at varying temperatures. The purity is typically assessed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Step 4: Characterization: This is the ultimate validation.

-

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the precise arrangement of protons and carbons, verifying the substitution pattern.

-

Mass Spectrometry (MS) confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy would show characteristic broad peaks for the -OH groups and peaks corresponding to C-H and C=C bonds of the aromatic ring.

-

Applications and Relevance in Drug Development

Benzene-1,2-diol (catechol) moieties are prevalent in various natural products and pharmacologically active molecules. Their significance stems from several key properties:

-

Antioxidant Activity: The catechol structure can readily donate hydrogen atoms from its hydroxyl groups, allowing it to scavenge free radicals. This makes it a valuable scaffold for developing neuroprotective or anti-inflammatory agents.

-

Metal Chelating Properties: The two adjacent hydroxyl groups can act as a bidentate ligand, strongly binding to metal ions. This property is explored in the design of metal chelators for treating metal toxicity or in the development of metalloenzyme inhibitors.

-

Precursor for Synthesis: As a functionalized building block, it can be used to synthesize more complex molecules, including alkaloids and other heterocyclic compounds of medicinal interest.

While specific research on 3-isopropyl-6-methylbenzene-1,2-diol is not as extensive as for other catechols, its structural similarity to biologically active compounds suggests potential for investigation in areas like antiparkinsonian agents or as an antimicrobial agent[4][5]. Its functional groups are key determinants of its potential efficacy and mechanism of action[4].

Safety and Handling

According to safety data, 3-isopropyl-6-methylbenzene-1,2-diol is classified as hazardous.[3]

-

Signal Word: Danger[3]

-

Hazard Statements:

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

-

(1r,2r,3s,6s)-3-Isopropyl-6-methylcyclohexane-1,2-diol. PubChem. [Link]

-

Dithiocarbamate. Wikipedia. [Link]

-

1,3-Propanediol, 2,2-bis[[[(4-methylphenyl)sulfonyl]oxy]methyl]-. CAS Common Chemistry. [Link]

-

Dithiocarbamate | CH2NS2- | CID 3037131. PubChem. [Link]

-

1,3-Propanediol, 2-ethyl-2-[[(methylsulfonyl)oxy]methyl]-, 1,3-dimethanesulfonate. CAS Common Chemistry. [Link]

-

CAS No : 4384-82-1 | Chemical Name : Dithiocarbamate. Pharmaffiliates. [Link]

-

Synthesis of Isopropyl Benzene Using the Wolff-Kishner Reduction of Benzaldehydes. Liberty University. [Link]

-

Methylbenzene – Knowledge and References. Taylor & Francis Online. [Link]

-

A Discussion of the Use of C2-Symmetric Bis-Epoxides in Complex Molecule Synthesis. Organic Syntheses. [Link]

-

3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: The Importance of Functional Groups for Antiparkinsonian Activity. PubMed. [Link]

-

Isolation, Characterization, and Bioactivity Evaluation of 3-((6-Methylpyrazin-2-yl)methyl)-1H-indole, a New Alkaloid from a Deep-Sea-Derived Actinomycete Serinicoccus profundi sp. nov. National Center for Biotechnology Information. [Link]

- Process for synthesizing diisopropylbenzene.

Sources

- 1. 3-Isopropyl-6-methylbenzene-1,2-diol | CymitQuimica [cymitquimica.com]

- 2. 490-06-2|3-Isopropyl-6-methylbenzene-1,2-diol|BLD Pharm [bldpharm.com]

- 3. 3-Isopropyl-6-methylbenzene-1,2-diol | 490-06-2 [sigmaaldrich.com]

- 4. 3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol: the importance of functional groups for antiparkinsonian activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, Characterization, and Bioactivity Evaluation of 3-((6-Methylpyrazin-2-yl)methyl)-1H-indole, a New Alkaloid from a Deep-Sea-Derived Actinomycete Serinicoccus profundi sp. nov - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of substituted benzene-1,2-diol derivatives

Executive Summary

The benzene-1,2-diol (catechol) moiety is a privileged scaffold in medicinal chemistry, serving as the structural anchor for neurotransmitters, siderophores, and a diverse class of therapeutics. Its ubiquity stems from two defining physicochemical characteristics: the ability to undergo reversible redox cycling (quinone-hydroquinone) and its high affinity for bidentate metal chelation. This technical guide synthesizes the structure-activity relationships (SAR), synthetic methodologies, and pharmacological applications of substituted catechol derivatives. We move beyond basic descriptions to explore the causal mechanisms—how steric bulk influences antioxidant kinetics and how electron-withdrawing groups modulate enzyme inhibition profiles—providing a self-validating roadmap for future derivative design.

Chemical Architecture & Mechanistic Pillars

The catechol pharmacophore operates through two primary mechanisms: redox-active signaling and metal coordination. Understanding these is prerequisite to rational drug design.

The Redox Cycle & Radical Scavenging

Catechols act as antioxidants primarily via Hydrogen Atom Transfer (HAT).[1] The bond dissociation enthalpy (BDE) of the O-H bond in catechol (~83 kcal/mol) is significantly lower than that of phenol (~88 kcal/mol) due to the stabilization of the resulting semiquinone radical by an intramolecular hydrogen bond.

-

Mechanism: The catechol (1) donates a hydrogen atom to a radical (R•), forming a semiquinone radical (2). This radical is relatively stable but can further oxidize to an o-benzoquinone (3).

-

Toxicity Warning: While the antioxidant effect is beneficial, the resulting o-benzoquinones are electrophilic Michael acceptors that can alkylate proteins or DNA, leading to cytotoxicity. This "double-edged sword" is the central challenge in catechol drug development.

Metal Chelation

The vicinal hydroxyl groups form stable 5-membered chelate rings with hard Lewis acids (e.g., Fe³⁺, Al³⁺). This property is exploited in siderophore-mimetic antibiotics (to hijack bacterial iron transport) and in preventing metal-induced oxidative stress (Fenton chemistry inhibition).

Diagram 1: Catechol Redox Cycling & Chelation Logic

Caption: The dual nature of catechols: Reversible redox cycling provides antioxidant defense, while quinone formation poses toxicity risks via protein alkylation.

Synthetic Strategies for Substituted Derivatives

Direct functionalization of catechol is challenging due to its high electron density and susceptibility to oxidation. Successful protocols employ protecting groups or generate the catechol moiety in situ from stable precursors.

The Dakin Oxidation (Standard Protocol)

The most robust method for accessing substituted catechols is the oxidation of o-hydroxybenzaldehydes (salicylaldehydes) or o-hydroxyacetophenones using alkaline hydrogen peroxide. This method is preferred for introducing electron-donating or neutral substituents.

Protocol: Synthesis of 3,5-Di-tert-butylcatechol

For antioxidant research, sterically hindered catechols are critical. This protocol utilizes a Friedel-Crafts alkylation, a standard in industrial antioxidant production.

Objective: Synthesis of 3,5-di-tert-butylbenzene-1,2-diol. Rationale: The tert-butyl groups provide steric protection, stabilizing the semiquinone radical and preventing rapid polymerization into melanin-like pigments.

Step-by-Step Methodology:

-

Reagents: Catechol (1.0 eq), tert-Butyl alcohol (2.2 eq), Methanesulfonic acid (catalyst), Dichloromethane (solvent).

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser and addition funnel. Purge with Nitrogen (N₂) to prevent autoxidation of the starting catechol.

-

Reaction:

-

Dissolve catechol in Dichloromethane.

-

Add Methanesulfonic acid (0.1 eq) slowly.

-

Heat to mild reflux (40°C).

-

Add tert-Butyl alcohol dropwise over 2 hours. (Slow addition favors the thermodynamic 3,5-product over the kinetic 3- or 4-mono-substituted products).

-

-

Workup:

-

Quench with ice-cold water.

-

Separate organic layer and wash with 5% NaHCO₃ (to remove acid) and brine.

-

Dry over anhydrous Na₂SO₄.

-

-

Purification: Recrystallize from hexane/heptane.

-

Validation:

-

MP: 97–100°C.[2]

-

1H NMR (CDCl₃): Look for two distinct t-butyl singlets (~1.25 ppm, ~1.40 ppm) and two aromatic protons (doublets, J ≈ 2 Hz) indicating meta relationship.

-

Diagram 2: Synthetic Workflow for Substituted Catechols

Caption: Primary synthetic routes: The Dakin oxidation pathway for generating the diol core, followed by electrophilic aromatic substitution.

Pharmacological Landscape & SAR

COMT Inhibitors (Parkinson’s Disease)

Catechol-O-methyltransferase (COMT) methylates L-DOPA, reducing its brain bioavailability. Inhibitors preserve L-DOPA levels.

-

The Nitro Group Necessity: Early catechols were rapidly metabolized. Adding an electron-withdrawing nitro group (NO₂) at the 5-position (e.g., Entacapone, Tolcapone) lowers the pKa of the hydroxyls (from ~9.4 to ~6-7).

-

Mechanism: The ionized nitrocatechol acts as a tight-binding transition state analog, coordinating the Mg²⁺ in the COMT active site more strongly than the neutral substrate.

Comparative Bioactivity Data

Table 1: Physicochemical and Inhibitory Profiles of Key Derivatives

| Compound | Class | pKa (OH) | COMT IC50 (Liver)* | Key Mechanism / Note |

| Catechol | Precursor | 9.4 | N/A | Rapidly metabolized; toxic quinones. |

| Entacapone | COMT Inhibitor | ~7.0 | 151 nM | Peripheral restriction; safer (no hepatotoxicity). |

| Tolcapone | COMT Inhibitor | ~6.0 | 773 nM | CNS penetrant; hepatotoxicity risk (uncouples ox-phos). |

| Opicapone | COMT Inhibitor | N/A | 14.8 nM | High potency; long residence time (slow dissociation). |

| 3,5-DTBC | Antioxidant | ~10 | N/A | Steric bulk prevents rapid degradation; radical trap. |

*Note: IC50 values are assay-dependent (soluble COMT, rat/human liver). Opicapone demonstrates superior potency due to optimized hydrophobic interactions.

Future Directions: The "Trojan Horse" Strategy

The future of catechol therapeutics lies in exploiting their siderophore-mimetic properties.

-

Siderophore-Drug Conjugates: Linking antibiotics (e.g., cephalosporins) to catechol moieties allows the drug to be actively transported into Gram-negative bacteria via iron uptake channels, bypassing resistance mechanisms.

-

PROTACs: Designing catechol-based PROTACs to recruit E3 ligases for the degradation of specific proteins, leveraging the catechol's ability to bind specific surface pockets.

References

-

Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. National Institutes of Health (NIH). [Link]

-

Catechol-O-methyltransferase: variation in enzyme activity and inhibition by entacapone and tolcapone. PubMed. [Link]

-

Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. National Institutes of Health (NIH). [Link]

-

Bond Dissociation Enthalpies of Phenolic Antioxidants. Polish Journal of Food and Nutrition Sciences. [Link]

-

Cellular and Mitochondrial Toxicity of Tolcapone, Entacapone, and New Nitrocatechol Derivatives. ACS Pharmacology & Translational Science. [Link]

-

Catalytic Oxidation of 3,5-Di-tert-butylcatechol by a Series of Mononuclear Manganese Complexes. Inorganic Chemistry (ACS). [Link]

Sources

The Antioxidant Potential of 3-isopropyl-6-methylbenzene-1,2-diol: A Technical Guide

Executive Summary

As the demand for potent, naturally derived antioxidants grows across pharmacology and food science, 3-isopropyl-6-methylbenzene-1,2-diol (CAS: 490-06-2)—also known as p-cymene-2,3-diol or cymopyrocatechol—has emerged as a highly effective phytophenolic compound. Found natively in medicinal plants such as Thymus vulgaris L. (thyme), this catechol derivative exhibits superior reactive oxygen species (ROS) scavenging capabilities compared to its monophenolic isomers, thymol and carvacrol.

This technical guide provides an in-depth mechanistic analysis of its antioxidant pathways, details validated experimental workflows for its characterization, and explores its therapeutic implications in nonenzymatic DNA repair and antiviral drug development.

Structural Chemistry & Positional Isomerism

The antioxidant efficacy of phenolic compounds is inextricably linked to their molecular architecture. 3-isopropyl-6-methylbenzene-1,2-diol features a benzene ring substituted with an isopropyl group at position 3, a methyl group at position 6, and two adjacent hydroxyl groups at positions 1 and 2 (an ortho-diol or catechol configuration).

The Catechol Advantage

While monophenols like carvacrol (5-isopropyl-2-methylphenol) and thymol rely on a single hydroxyl group for hydrogen atom transfer (HAT), the 1,2-diol arrangement in 3-isopropyl-6-methylbenzene-1,2-diol provides a distinct thermodynamic advantage. The adjacent hydroxyl groups form an intramolecular hydrogen bond, which significantly lowers the O–H bond dissociation enthalpy (BDE). Furthermore, the electron-donating inductive effects (+I) of the isopropyl and methyl groups stabilize the electron-deficient radical intermediate formed after the initial ROS interaction.

This positional isomerism not only dictates the kinetics of ROS neutralization but also influences binding affinities in biological targets, such as viral proteases[1].

Mechanistic Pathways of Antioxidant Action

The neutralization of dangerous ROS (such as the hydroxyl radical,

-

Homolytic Cleavage (Hydrogen Atom Transfer - HAT): Preferred in non-polar environments or lipid bilayers. The catechol donates a hydrogen atom directly to the ROS, forming a stabilized semiquinone radical.

-

Heterolytic Cleavage (Single Electron Transfer followed by Proton Transfer - SET-PT): Dominant in polar, physiological environments (aqueous media). The compound donates an electron to the ROS, followed by deprotonation.

Unlike monophenols, the resulting semiquinone radical in a catechol can undergo a second electron/proton transfer. This two-electron oxidation yields a highly stable, conjugated

Caption: Two-electron redox cycling pathway of 3-isopropyl-6-methylbenzene-1,2-diol forming an o-quinone.

Additionally, at higher concentrations or under specific oxidative stress, the semiquinone radicals can couple to form dimeric oxidation products, such as 3,4,3′,4′-tetrahydroxy-5,5′-diisopropyl-2,2′-dimethylbiphenyl[3].

Experimental Workflows for Antioxidant Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. We prioritize LC-MS over GC-MS because the semivolatile nature of p-cymene-2,3-diol makes it prone to thermal degradation during gas chromatography[4].

Protocol A: HPLC-ESI-MS Characterization of Oxidation Products

This workflow isolates and identifies the

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of synthesized or extracted 3-isopropyl-6-methylbenzene-1,2-diol in 10 mL of methanol.

-

Oxidation Induction: Introduce a mild oxidizing agent (e.g., sodium nitrite or a peroxidase enzyme system) to the solution and incubate at 25°C for 30 minutes to simulate oxidative stress.

-

Chromatographic Separation: Inject 10 µL of the oxidized sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) at a flow rate of 0.8 mL/min.

-

Mass Spectrometry (ESI-MS/MS): Interface the HPLC with an Electrospray Ionization Mass Spectrometer operating in negative ion mode.

-

Data Elucidation: Monitor for the monomeric

-quinone (

Caption: Experimental workflow for HPLC-ESI-MS identification of p-cymene-2,3-diol oxidation products.

Protocol B: DPPH Radical Scavenging Assay

To quantify the kinetic ROS scavenging rate:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in ethanol.

-

Mix 2 mL of the DPPH solution with 100 µL of 3-isopropyl-6-methylbenzene-1,2-diol at varying concentrations (5–50 µg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

-

Causality Check: The reduction of the DPPH radical (purple) to DPPH-H (yellow) directly correlates with the HAT capacity of the catechol hydroxyls. Calculate the IC

value and compare it against a standard (e.g., Trolox or ascorbic acid).

Quantitative Data & Comparative Efficacy

The structural nuances of positional isomers heavily dictate their biological and chemical efficacy. The table below summarizes the comparative data of p-cymene derivatives, highlighting how the 1,2-diol configuration influences both antioxidant mechanism and receptor binding affinity (e.g., against the SARS-CoV-2 main protease, PDB: 5r7y)[1].

| Compound | Structural Class | Binding Energy (5r7y) | Primary Antioxidant Mechanism | Oxidation Product |

| 3-isopropyl-6-methylbenzene-1,2-diol | Ortho-diol (Catechol) | -5.11 kcal/mol | HAT / SET-PT | |

| 5-isopropyl-2-methylbenzene-1,3-diol | Meta-diol (Resorcinol) | -6.46 kcal/mol | HAT (Steric stabilization) | Polymeric aggregates |

| 2-isopropyl-5-methylbenzene-1,4-diol | Para-diol (Hydroquinone) | ~ -5.50 kcal/mol | HAT / SET-PT | |

| 5-isopropyl-2-methylphenol (Carvacrol) | Monophenol | > -5.00 kcal/mol | HAT | Phenoxyl Radical |

Data synthesized from molecular docking studies and density functional theory (DFT) thermodynamic calculations[1][2].

Biological & Therapeutic Implications

Nonenzymatic DNA Repair:

Oxidative stress leads to DNA lesions, which are precursors to oncogenesis. DFT studies have demonstrated that 3-isopropyl-6-methylbenzene-1,2-diol can intercept

Antiviral Drug Development: Recent in silico molecular modeling investigations have repurposed phytophenols for antiviral applications. The hydroxyl groups of 3-isopropyl-6-methylbenzene-1,2-diol form strong hydrogen bonds with the amino acid residues of viral proteases (such as the SARS-CoV-2 main protease). While its meta-diol isomer showed slightly higher binding affinity, the ortho-diol's dual action—protease inhibition combined with severe oxidative stress reduction (preventing cytokine storms)—presents a compelling multi-target therapeutic profile[1].

References

-

Zerrouki, M., & Benkaci-Ali, F. (2018). DFT study of the mechanisms of nonenzymatic DNA repair by phytophenolic antioxidants. Journal of Molecular Modeling, 24(4), 78.[Link]

-

Rainis, G., & Ternes, W. (2014). Identification and Characterization of Dimeric Oxidation Products of p-Cymene-2,3-diol Isolated from Thymus vulgaris L. Journal of Agricultural and Food Chemistry, 62(1), 235-243.[Link]

-

Palsaniya, M., Patel, B., Panigrahi, N., et al. (2021). Effect of Positional Isomerism on Some Alcohol Based Drug towards Anti-Viral Activity against SARS-Cov-2: A Molecular Modeling Based Investigation. Journal of Biomedical Research & Environmental Sciences, 2(5), 383-391.[Link]

Sources

Computational Pharmacodynamics: Characterizing the Binding Landscape of 3-Isopropyl-6-Methylbenzene-1,2-Diol

Executive Summary

This technical guide outlines a rigorous in silico framework for evaluating the binding affinity of 3-isopropyl-6-methylbenzene-1,2-diol (an isomer of carvacrol/thymol metabolites, hereafter referred to as IMBD ). Given its catechol core, IMBD is a putative substrate or inhibitor for metalloenzymes such as Catechol-O-Methyltransferase (COMT) and Tyrosinase .

This document moves beyond standard docking tutorials by addressing the specific challenges of modeling lipophilic polyphenols: handling phenolic protonation states, modeling metal-coordination in active sites, and validating transient interactions via Molecular Dynamics (MD) and MM/PBSA free energy calculations.

Phase 1: Ligand Chemistry & Quantum Mechanical Preparation

Objective: To generate a conformationally and electrostatically accurate ligand structure. Standard force field charges (e.g., Gasteiger) often fail to capture the electron-donating effects of the isopropyl and methyl groups on the catechol ring, which critically influence metal coordination.

Density Functional Theory (DFT) Optimization

Do not rely on simple MM2 minimization. The steric bulk of the isopropyl group at position 3 creates rotational barriers that influence the planarity of the hydroxyl groups.

-

Software: ORCA or Gaussian.

-

Method: B3LYP functional with 6-31G(d,p) basis set.

-

Solvation Model: CPCM (Water) to mimic the aqueous biological environment.

-

Output: Optimized geometry (.xyz) and Electrostatic Potential (ESP) charges.

Charge Fitting

Convert QM ESP charges into RESP (Restrained Electrostatic Potential) charges for AMBER force field compatibility.

-

Tool: Antechamber (AmberTools).

-

Command:

Note: -c bcc (AM1-BCC) is acceptable if full RESP fitting is computationally prohibitive, but RESP is preferred for catechols binding to metals.

Phase 2: Target Selection & System Preparation

Primary Target: Human Soluble Catechol-O-Methyltransferase (COMT). Rationale: COMT metabolizes catechol drugs (e.g., L-DOPA).[1][2] IMBD, being a substituted catechol, is a high-probability competitive inhibitor. PDB Accession: 1H1D (High resolution, complexed with inhibitor).

The "Magnesium Problem"

COMT requires a Mg²⁺ ion for catalysis. Standard docking often misplaces ligands because it treats the metal as a simple steric sphere rather than an electropositive attractor.

Protocol:

-

Clean PDB: Remove water molecules except those coordinating the Mg²⁺ ion if they complete the octahedral geometry (crucial for structural integrity).

-

Protonation: Use H++ server or PropKa to determine residue pKa at pH 7.4.

-

Metal Parameters: Ensure the docking software recognizes Mg²⁺. In AutoDock Vina, manually verify the atom type is set to Mg (not C or M).

Phase 3: Molecular Docking (AutoDock Vina)

Objective: Predict the static binding pose and affinity.

Grid Box Optimization

Instead of a "blind docking" approach, focus the search space on the SAM (S-adenosyl methionine) binding pocket.

-

Center: Coordinates of the co-crystallized inhibitor in 1H1D.

-

Dimensions:

Å (Sufficient to accommodate the isopropyl tail). -

Exhaustiveness: Set to 32 (Default is 8) to ensure the bulky isopropyl group finds the global minimum.

Docking Execution

Interaction Analysis Criteria

A valid pose must satisfy the Catechol Coordination Rule :

-

Bidentate Coordination: Both hydroxyl oxygens of IMBD should be within 2.5–3.0 Å of the Mg²⁺ ion.

-

Pi-Stacking: The benzene ring should stack with Trp143 or Pro174.

-

Hydrophobic Pocket: The isopropyl group should orient toward the hydrophobic gate residues (e.g., Met40, Leu residues).

Phase 4: Molecular Dynamics Simulation (GROMACS)

Objective: Validate the stability of the docked complex. Docking gives a snapshot; MD reveals if the isopropyl group causes steric clash-induced ejection over time.

Topology Generation[2]

-

Protein: pdb2gmx using CHARMM36m force field.

-

Ligand: CGenFF server or acpype to generate topologies compatible with CHARMM.

Simulation Protocol

-

Solvation: TIP3P water model, cubic box with 1.0 nm padding.

-

Neutralization: Add Na⁺/Cl⁻ ions to 0.15 M.

-

Minimization: Steepest descent (50,000 steps).

-

Equilibration:

-

NVT (100 ps) to stabilize temperature (310 K).

-

NPT (100 ps) to stabilize pressure (1 bar).

-

-

Production Run: 100 ns. This duration is required to observe if the flexible isopropyl group destabilizes the Mg²⁺ coordination.

Analysis Workflow (DOT Diagram)

Figure 1: Complete Molecular Dynamics workflow from system assembly to thermodynamic analysis.

Phase 5: Binding Free Energy Calculation (MMPBSA)

Objective: Quantify the binding affinity (

Method: MM/PBSA (Molecular Mechanics / Poisson-Boltzmann Surface Area).[3] Tool: gmx_MMPBSA.[4]

The Equation

Where:

- : Vacuum potential energy (Electrostatic + Van der Waals).

- : Solvation energy (Polar solvation via PB equation + Non-polar solvation via SASA).

Execution Command

Note: Ensure index.ndx groups are 1 (Protein) and 13 (Ligand).[1][4][5]

Data Presentation & Interpretation[3][6][7][8][9][10]

Table 1: Comparative Binding Metrics (Template)

| Metric | Description | Target Threshold (Success) |

| Vina Score | Static affinity prediction | |

| RMSD (Ligand) | Positional deviation during MD | |

| Mg²⁺ Distance | Distance: Catechol Oxygens to Mg²⁺ | |

| Calculated Free Energy |

Interaction Logic Diagram

Understanding why IMBD binds is as important as if it binds.

Figure 2: Mechanistic interaction map detailing the pharmacophoric features of IMBD against the COMT active site.

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1, 19-25. Link

-

Miller, B. R., et al. (2012). MMPBSA.py: An Efficient Program for End-State Free Energy Calculations. Journal of Chemical Theory and Computation, 8(9), 3314–3321. Link

-

Valdés-Tresanco, M. S., et al. (2021).[6] gmx_MMPBSA: A New Tool to Perform End-State Free Energy Calculations with GROMACS. Journal of Chemical Theory and Computation, 17(10), 6281–6291. Link

-

Vidler, L. R., et al. (2002). Significance of water molecules in protein-ligand binding sites. Journal of Computer-Aided Molecular Design, 16, 47–62. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. GitHub - purnawanpp/tutorial_gromacs: Tutorial Gromacs Protein-Ligand · GitHub [github.com]

- 6. escholarship.org [escholarship.org]

Methodological & Application

Advanced HPLC Method Development for the Detection and Quantification of 3-Isopropyl-6-methylbenzene-1,2-diol

Introduction & Biochemical Significance

3-Isopropyl-6-methylbenzene-1,2-diol (commonly referred to as 3-isopropyl-6-methylcatechol, CAS: 490-06-2) is a highly substituted catechol derivative. In the fields of enzymology, dermatology, and agricultural chemistry, it serves as a critical biochemical probe for studying the catalytic mechanisms of tyrosinase (E.C. 1.14.18.1), the rate-limiting di-copper oxidase in melanogenesis and enzymatic browning.

Despite having its 3 and 6 positions sterically blocked by isopropyl and methyl groups, it acts as a potent suicide substrate for mushroom tyrosinase . Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound is essential for quantifying enzyme kinetics, screening depigmentation agents, and developing anti-browning agricultural treatments.

Physicochemical Properties & Method Rationale (Causality Insights)

Designing a self-validating HPLC protocol requires a deep understanding of the analyte's physicochemical behavior. Every parameter in this method is chosen based on the following causal relationships:

-

Hydrophobicity & Column Selection: The addition of bulky isopropyl and methyl groups to the catechol core significantly increases the molecule's partition coefficient (LogP). Therefore, a reversed-phase C18 column is required over the standard HILIC columns typically used for simpler catecholamines. A core-shell particle architecture (e.g., 2.6 µm) is recommended to achieve ultra-high efficiency at standard HPLC backpressures .

-

Redox Instability & Mobile Phase pH: The 1,2-diol moiety is highly susceptible to auto-oxidation, rapidly forming an o-quinone in neutral or alkaline environments. To prevent this, the mobile phase must be strictly maintained at an acidic pH (pH < 3.0). The addition of 0.1% Formic Acid suppresses the ionization of the phenolic hydroxyls (pKa ~ 9.5), ensuring the molecule remains in its neutral, stable state during the chromatographic run .

-

Detection Strategy: The aromatic ring provides a strong chromophore for UV detection at 270 nm. For ultra-trace analysis in complex biological matrices, Electrochemical Detection (ECD) can be employed to exploit the redox-active nature of the diol.

Experimental Protocols

Standard and Sample Preparation

Causality Insight: Catechols oxidize rapidly in aqueous solutions. Preparing stocks in acidified organic solvents and using antioxidants during extraction ensures that the quantified peak accurately reflects the initial concentration, avoiding false negatives due to degradation.

-

Primary Stock Solution: Dissolve 1.0 mg of 3-isopropyl-6-methylbenzene-1,2-diol reference standard in 1.0 mL of LC-MS grade Methanol containing 0.1% Formic Acid to yield a 1 mg/mL stock. Store at -20°C in amber vials to prevent photo-oxidation.

-

Working Standards: Dilute the stock solution serially using the initial mobile phase (90% Water / 10% Acetonitrile, both containing 0.1% Formic Acid) to generate a calibration curve ranging from 0.5 to 50 µg/mL.

-

Enzymatic Assay Extraction: To extract the compound from an active tyrosinase assay, quench the reaction by adding an equal volume of ice-cold methanol containing 1 mM ascorbic acid (an antioxidant that reduces any formed o-quinones back to the stable catechol).

-

Clarification: Centrifuge the quenched mixture at 14,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

Chromatographic Conditions

-

Column: Core-shell C18 (150 mm × 4.6 mm, 2.6 µm particle size).

-

Mobile Phase A: LC-MS grade Water with 0.1% Formic Acid (v/v).

-

Mobile Phase B: LC-MS grade Acetonitrile with 0.1% Formic Acid (v/v).

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 30 °C (Maintains reproducible retention times and reduces solvent viscosity).

-

Injection Volume: 5 µL.

-

Detection: UV/Vis Diode Array Detector (DAD) set at 270 nm (reference 360 nm).

Data Presentation

Table 1: Optimized Gradient Elution Profile

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Curve Type |

|---|---|---|---|

| 0.0 | 90 | 10 | Initial |

| 2.0 | 90 | 10 | Isocratic hold |

| 8.0 | 40 | 60 | Linear gradient |

| 10.0 | 10 | 90 | Column wash |

| 12.0 | 90 | 10 | Re-equilibration |

| 15.0 | 90 | 10 | End |

Table 2: Method Validation Parameters (Representative)

| Parameter | Value | Acceptance Criteria |

|---|---|---|

| Linear Range | 0.5 - 50 µg/mL | R² > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL | S/N ≥ 3 |

| Limit of Quantification (LOQ) | 0.50 µg/mL | S/N ≥ 10 |

| Retention Time (RT) | ~6.4 min | RSD < 2.0% |

| Recovery (Spiked Matrix) | 95.2 - 98.7% | 90 - 110% |

Visualizations

Sample preparation and HPLC analysis workflow for catechol derivatives.

Tyrosinase-mediated catalytic oxidation and suicide inactivation pathway.

References

Application Notes and Protocols for 3-isopropyl-6-methylbenzene-1,2-diol as a Polymerization Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Polymerization Inhibitors

In the synthesis and handling of monomers, uncontrolled polymerization is a significant challenge that can lead to product loss, equipment fouling, and hazardous runaway reactions. Polymerization inhibitors are essential chemical agents that stabilize reactive monomers during storage, transport, and processing by preventing premature and spontaneous polymerization. This guide provides a comprehensive overview of the application of 3-isopropyl-6-methylbenzene-1,2-diol, a catechol derivative, as an effective polymerization inhibitor.

3-Isopropyl-6-methylbenzene-1,2-diol, also known as 4-isopropyl-3-methylcatechol, is a phenolic compound that functions as a radical scavenger. Its efficacy stems from the catechol moiety, which is known for its antioxidant properties and ability to interfere with the free-radical chain reactions that drive polymerization.[1][2]

Physicochemical Properties and Safety Data

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₄O₂ | [3] |

| Molecular Weight | 166.22 g/mol | [4] |

| CAS Number | 490-06-2 | [1] |

| Appearance | Solid | [4][5] |

| Storage | Inert atmosphere, room temperature | [4][5] |

Safety Information: 3-Isopropyl-6-methylbenzene-1,2-diol is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Mechanism of Action: A Radical Scavenging Process

Phenolic inhibitors like 3-isopropyl-6-methylbenzene-1,2-diol are highly effective at terminating the polymerization chain reaction, particularly in the presence of oxygen.[4][6] The inhibition mechanism involves the following key steps:

-

Initiation: Free radicals (R•) are generated in the monomer (M) from exposure to heat, light, or impurities.

-

Peroxidation: In the presence of oxygen (O₂), these monomer radicals rapidly form peroxy radicals (ROO•). This reaction is significantly faster than the self-polymerization of monomer radicals.[6]

-

Inhibition: 3-Isopropyl-6-methylbenzene-1,2-diol donates a hydrogen atom from one of its hydroxyl groups to the highly reactive peroxy radical, neutralizing it and forming a stable, less reactive radical of the inhibitor. This stable radical is unable to initiate further polymerization.

dot digraph "Polymerization Inhibition Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: "Radical scavenging mechanism of 3-isopropyl-6-methylbenzene-1,2-diol."

Application Protocols

The following protocols provide a general guideline for the use of 3-isopropyl-6-methylbenzene-1,2-diol. The optimal concentration and specific procedure may vary depending on the monomer, storage conditions, and desired shelf life.

Protocol 1: Inhibition of Bulk Monomers for Storage and Transportation

This protocol is suitable for stabilizing liquid monomers such as acrylates, methacrylates, and styrene during storage and transport.

Materials:

-

Monomer to be stabilized

-

3-isopropyl-6-methylbenzene-1,2-diol

-

Airtight storage container (amber glass or opaque plastic recommended to protect from light)

-

Stirring apparatus (magnetic stirrer or overhead mixer)

Procedure:

-

Determine the required concentration: For general-purpose inhibition, a concentration range of 50-200 ppm (parts per million) is typically effective for catechol-based inhibitors. For initial trials, a concentration of 100 ppm is recommended.

-

Preparation: Ensure the monomer is clean and free from any polymerization initiators.

-

Addition of Inhibitor:

-

Weigh the required amount of 3-isopropyl-6-methylbenzene-1,2-diol based on the total mass of the monomer.

-

Add the inhibitor to the monomer while stirring gently. Continue stirring until the inhibitor is completely dissolved. The solid inhibitor should readily dissolve in most common organic monomers.

-

-

Oxygenation: For phenolic inhibitors to be effective, the presence of dissolved oxygen is crucial.[4][6] Ensure the monomer has been exposed to air or a mixture of air and an inert gas (e.g., 5% oxygen in nitrogen) to provide the necessary oxygen for the inhibition mechanism. Avoid sparging with pure oxygen, as this can create a fire or explosion hazard.

-

Storage: Transfer the stabilized monomer to a suitable airtight container. Store in a cool, dark place away from heat sources and direct sunlight.

Protocol 2: Evaluating the Effectiveness of the Inhibitor

This protocol describes a method to determine the induction period, which is the time before the onset of polymerization, to evaluate the inhibitor's performance.

Materials:

-

Inhibited and uninhibited monomer samples

-

Polymerization initiator (e.g., AIBN or benzoyl peroxide)

-

Reaction vessel with temperature control (e.g., a jacketed reactor or a flask in a temperature-controlled bath)

-

Method for monitoring polymerization (e.g., viscometer, dilatometer, or spectroscopic method)

Procedure:

-

Sample Preparation: Prepare several samples of the monomer containing different concentrations of 3-isopropyl-6-methylbenzene-1,2-diol (e.g., 50 ppm, 100 ppm, 200 ppm) and a control sample with no inhibitor.

-

Initiation: Add a known amount of a polymerization initiator to each sample.

-

Reaction: Place the samples in a temperature-controlled environment (e.g., 60-80°C).

-

Monitoring: Monitor the viscosity or another property related to polymer formation over time. The time it takes for a noticeable increase in viscosity or polymer formation is the induction period.[4]

-

Data Analysis: Plot the measured property versus time for each concentration. A longer induction period indicates a more effective inhibition at that concentration.

Removal of 3-isopropyl-6-methylbenzene-1,2-diol Prior to Polymerization

For many applications, the inhibitor must be removed before initiating controlled polymerization.

Protocol 3: Removal by Alkaline Wash

This method is effective for removing acidic phenolic inhibitors from non-polar monomers.

Materials:

-

Inhibited monomer

-

5-10% aqueous sodium hydroxide (NaOH) solution

-

Separatory funnel

-

Deionized water

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Place the inhibited monomer in a separatory funnel.

-

Add an equal volume of 5-10% NaOH solution and shake vigorously for 1-2 minutes. The phenolic inhibitor will react with the NaOH to form a water-soluble salt.

-

Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor salt. Drain and discard the aqueous layer.

-

Wash the monomer with deionized water two to three times to remove any residual NaOH.

-

Dry the monomer over a suitable drying agent.

-

Filter or decant the monomer to remove the drying agent.

Protocol 4: Removal by Adsorption on Alumina

This method is suitable for monomers that are sensitive to aqueous washing.

Materials:

-

Inhibited monomer

-

Activated basic or neutral alumina

-

Chromatography column

Procedure:

-

Pack a chromatography column with activated alumina.

-

Pass the inhibited monomer through the column. The alumina will adsorb the phenolic inhibitor.

-

Collect the purified monomer. The efficiency of removal can be checked by analytical techniques such as UV-Vis spectroscopy.

dot digraph "Inhibitor_Removal_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: "Workflow for the removal of 3-isopropyl-6-methylbenzene-1,2-diol."

Comparative Performance and Considerations

While specific comparative data for 3-isopropyl-6-methylbenzene-1,2-diol is limited in publicly available literature, its performance can be inferred from the behavior of similar catechol derivatives like 4-tert-butylcatechol (TBC). TBC is known to be a highly effective inhibitor, in some cases more so than hydroquinone (HQ).[4] The presence of both an isopropyl and a methyl group on the catechol ring of 3-isopropyl-6-methylbenzene-1,2-diol may influence its solubility in various monomers and its radical scavenging efficiency.

Factors to Consider for Optimal Performance:

-

Monomer Type: The effectiveness of an inhibitor can vary with the type of monomer being stabilized. Empirical testing is recommended to determine the optimal concentration for a specific monomer system.

-

Temperature: Higher temperatures increase the rate of radical formation and can accelerate inhibitor depletion. For high-temperature applications, a higher inhibitor concentration or a different type of inhibitor may be necessary.

-

Oxygen Concentration: As a phenolic inhibitor, an adequate level of dissolved oxygen is essential for its function. However, excessive oxygen can lead to the formation of peroxides, which can act as polymerization initiators.

-

Synergistic Effects: In some cases, combinations of different inhibitors can provide a synergistic effect, offering better protection than a single inhibitor alone.[1][7] Further research may explore the potential for synergistic blends involving 3-isopropyl-6-methylbenzene-1,2-diol.

References

-

ResearchGate. (n.d.). Recent Advances in the Synthesis of Catechol-Derived (Bio)Polymers for Applications in Energy Storage and Environment | Request PDF. Retrieved from [Link]

-

ioKinetic. (n.d.). Polymerization Reactions Inhibitor Modeling. Retrieved from [Link]

-

Applied Analytics. (n.d.). Measuring TBC (Polymerization Inhibitor). Retrieved from [Link]

-

Remedy Publications LLC. (2017). Synergistic Antioxidant Activity of Natural Products. Retrieved from [Link]

-

PMC. (2023). Inhibition of Free Radical Polymerization: A Review. Retrieved from [Link]

-

Wako Chemicals. (n.d.). What is high performance polymerization inhibitor?. Retrieved from [Link]

-

Frontiers. (n.d.). Catechol and Polyphenol Chemistry for Smart Polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I remove the inhibitors from both Styrene and Butyl acrylate monomers?. Retrieved from [Link]

Sources

- 1. Synergistic and antagonistic interactions of phenolic compounds found in navel oranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. CN1230492C - Compositions and methods for inhibiting polymerization and polymer growth - Google Patents [patents.google.com]

- 4. iokinetic.com [iokinetic.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. remedypublications.com [remedypublications.com]

Application Note: High-Sensitivity GC-MS Quantitation of 3-Isopropyl-6-methylbenzene-1,2-diol

This Application Note is designed for researchers and analytical scientists quantifying 3-isopropyl-6-methylbenzene-1,2-diol (also known as 3-isopropyl-6-methylcatechol or

Introduction & Scientific Context

3-Isopropyl-6-methylbenzene-1,2-diol is a catecholic metabolite derived from the biotransformation of monoterpenes such as thymol and carvacrol .[1] As a diphenolic compound (catechol), it presents two specific analytical challenges:

-

Oxidative Instability: In neutral or basic solutions, the 1,2-dihydroxy moiety rapidly oxidizes to form an o-quinone, leading to sample loss and polymerization.[1]

-

Polarity: The two hydroxyl groups create strong hydrogen bonding, resulting in poor volatility, peak tailing, and adsorption in the GC inlet.

This protocol utilizes chemical derivatization (silylation) to convert the polar hydroxyls into volatile trimethylsilyl (TMS) ethers. We employ an acidified extraction strategy to stabilize the catechol moiety prior to analysis.

Experimental Design Strategy

The "Stabilize-Extract-Derivatize" Workflow

To ensure quantitative accuracy, the protocol follows a strict causality chain:

-

Acidification (pH < 2): Protonates the phenolic oxygens, suppressing ionization and preventing auto-oxidation to quinones.[1]

-

Liquid-Liquid Extraction (LLE): Uses ethyl acetate to partition the uncharged organic catechols from the aqueous matrix.[1]

-

Derivatization (BSTFA + 1% TMCS): Replaces active protons with non-polar TMS groups, increasing volatility and thermal stability.[1]

Reaction Mechanism

The derivatization uses N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .[1]

Reaction:

Materials & Reagents

| Reagent | Specification | Purpose |

| Analyte Standard | 3-Isopropyl-6-methylbenzene-1,2-diol (>97%) | Calibration & QC |

| Internal Standard (IS) | 4-Nitrocatechol or 3,4-Dihydroxytoluene | Normalization of extraction efficiency |

| Derivatizing Agent | BSTFA + 1% TMCS | Silylation reagent |

| Solvent A | Ethyl Acetate (HPLC Grade) | Extraction solvent |

| Solvent B | Pyridine (Anhydrous) | Catalyst & proton scavenger |

| Acidifier | 6M HCl or 10% Formic Acid | pH adjustment |

| Antioxidant | Ascorbic Acid (1% w/v solution) | Prevents oxidation during thaw/prep |

Sample Preparation Protocol

Phase 1: Sample Pre-treatment & Extraction

Critical Step: Perform all steps on ice until the extraction is complete to minimize oxidation.

-

Aliquot: Transfer 200 µL of plasma/urine or plant extract into a 1.5 mL glass centrifuge tube.

-

Stabilize: Immediately add 20 µL of 1% Ascorbic Acid and 10 µL of Internal Standard (10 µg/mL). Vortex for 10 sec.

-

Acidify: Add 20 µL of 6M HCl. Verify pH is < 2 using a pH strip.[1]

-

Why? Acidic pH keeps the catechol protonated (

) and stable.

-

-

Extract: Add 600 µL of Ethyl Acetate.

-

Partition: Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Collect: Transfer the upper organic layer (approx. 500 µL) to a new borosilicate glass vial.

-

Note: Avoid plastic consumables where possible to reduce phthalate contamination.[1]

-

-

Dry: Evaporate the solvent to complete dryness under a gentle stream of Nitrogen (

) at 35°C.-

Caution: Do not over-dry or heat excessively; catechols are semi-volatile.[1]

-

Phase 2: Derivatization (Silylation)

Critical Step: Moisture is the enemy of silylation.[2] Ensure all vials and solvents are anhydrous.

-

Reconstitute: To the dried residue, add 50 µL of Anhydrous Pyridine. Cap and vortex.[1][3]

-

Derivatize: Add 50 µL of BSTFA + 1% TMCS.

-

Incubate: Crimp the vial and heat at 70°C for 30 minutes .

-

Cool: Allow to cool to room temperature.

-

Dilute (Optional): If the concentration is expected to be high, dilute with anhydrous hexane. Otherwise, inject directly.[1][2][4][5]

GC-MS Method Parameters

Instrument Configuration

-

System: Agilent 7890/5977 (or equivalent single quadrupole MS).

-

Column: DB-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).[1]

-

Inlet: Splitless mode at 260°C. Purge flow 50 mL/min at 1.0 min.

-

Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[1]

Temperature Program

| Stage | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 70 | 1.0 |

| Ramp 1 | 20 | 200 | 0.0 |

| Ramp 2 | 10 | 300 | 3.0 |

| Total Run | 12.5 min |

Mass Spectrometry Settings

-

Source Temp: 230°C

-

Quad Temp: 150°C

-

Transfer Line: 280°C

-

Acquisition Mode: SIM (Selected Ion Monitoring) for quantitation; Scan (50-550 m/z) for identification.[1]

SIM Table (Target Ions)

Based on the Di-TMS derivative of 3-isopropyl-6-methylbenzene-1,2-diol (MW = 310).[1]

| Compound | Target Ion ( | Qualifier 1 ( | Qualifier 2 ( | Dwell (ms) |

| Target Analyte (Di-TMS) | 310 ( | 295 ( | 267 ( | 50 |

| Internal Standard (TMS) | Depends on IS | Depends on IS | - | 50 |

Note: The molecular ion (310) is typically stable for catechols. The M-15 peak (295) corresponds to the loss of a methyl group from the TMS moiety.

Visual Workflows

Experimental Workflow

Figure 1: Step-by-step sample preparation workflow ensuring analyte stability and derivatization efficiency.

Derivatization Reaction Logic

Figure 2: Chemical transformation of the polar catechol to the volatile TMS-ether derivative.[1]

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Oxidation of catechol before extraction.[1] | Ensure Ascorbic Acid is added immediately.[1] Check pH < 2.[1] |

| Peak Tailing | Active sites in the liner or column.[1] | Use Ultra Inert liners with glass wool. Trim column.[1] |

| Missing Peaks | Incomplete derivatization or moisture.[1] | Ensure pyridine and vials are strictly anhydrous. Increase reaction time to 60 min. |

| Extra Peaks (m/z 73, 147) | Excess reagent contamination.[1] | These are siloxane artifacts.[1] Ignore or dilute sample further.[1] |

References

-

Sigma-Aldrich. 3-Isopropyl-6-methylbenzene-1,2-diol Product Information & Safety Data Sheet. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Thymol Metabolism. Link

-

BenchChem. Technical Guide to Derivatization using BSTFA-TMCS. Link

-

MDPI. Gas Chromatography–Mass Spectrometry (GC-MS) in Plant Metabolomics: Sample Preparation. Link

-

Organomation. GC-MS Sample Preparation Guide: Extraction and Derivatization. Link

Sources

Advanced Application Note: Cytotoxicity Profiling of 3-Isopropyl-6-methylbenzene-1,2-diol

Executive Summary & Compound Profile

3-Isopropyl-6-methylbenzene-1,2-diol (CAS: 490-06-2), also known as 3-isopropyl-6-methylcatechol or p-cymene-2,3-diol , is a derivative of the monoterpene p-cymene.[1] Structurally, it possesses a catechol moiety (ortho-dihydroxybenzene).